molecular formula C20H16Cl3N3O4S B001236 Sertaconazole nitrate CAS No. 99592-39-9

Sertaconazole nitrate

Cat. No. B001236
CAS RN: 99592-39-9
M. Wt: 500.8 g/mol
InChI Key: HAAITRDZHUANGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sertaconazole nitrate involves several key steps, starting from basic imidazole derivatives. These processes leverage the imidazole ring as a core structure, onto which various side chains and functional groups are added to enhance antifungal activity and solubility. The specific synthetic pathways are designed to optimize yield, purity, and pharmacological efficacy, employing techniques such as multicomponent reactions, click reactions, and green chemistry principles for improved selectivity and environmental friendliness.

Molecular Structure Analysis

Sertaconazole nitrate's molecular structure is characterized by the presence of an imidazole ring, which is essential for its antifungal activity. The structure includes a nitrate group, which improves its solubility and pharmacokinetic properties, allowing for effective topical application. The presence of sulfur and nitrogen atoms within the molecule enhances its pharmacological properties, making it a potent inhibitor of fungal ergosterol synthesis, a critical component of the fungal cell membrane.

Chemical Reactions and Properties

Sertaconazole nitrate undergoes various chemical reactions, including interactions with fungal cell membrane components, leading to the inhibition of ergosterol synthesis. Its chemical stability, reactivity, and interactions with biological molecules are crucial for its antifungal efficacy. The compound's ability to penetrate the fungal cell and disrupt cellular processes is attributed to its lipophilic side chains, which facilitate interaction with the lipid-rich fungal cell membranes.

Physical Properties Analysis

The physical properties of sertaconazole nitrate, including its solubility, melting point, and crystalline structure, are important for its formulation and application as an antifungal agent. Its solubility in water and organic solvents influences its delivery and efficacy in topical treatments. The compound's physical stability ensures its longevity and effectiveness over the shelf life of the pharmaceutical product.

Chemical Properties Analysis

Sertaconazole nitrate's chemical properties, such as its acidity, basicity, and reactivity towards other compounds, are pivotal in its function as an antifungal agent. Its ability to form stable hydrogen bonds with proton donors and acceptors contributes to its interaction with fungal enzymes and cell components, inhibiting fungal growth and replication. The compound's metabolic stability and ability to penetrate biological membranes are critical for its effectiveness in treating fungal infections.

  • (Pfaller & Sutton, 2006) - Discusses the antifungal activity of sertaconazole nitrate and its effectiveness against major fungal pathogens.
  • (Carrillo-Muñoz et al., 2005) - Reviews sertaconazole's use in topical treatment of superficial mycoses, highlighting its broad spectrum of action.
  • (Sahiba et al., 2020) - Explores the synthesis and biological properties of thiazolidine derivatives, providing insight into chemical synthesis strategies relevant to sertaconazole nitrate.

Scientific Research Applications

Corneal Targeted Delivery

Sertaconazole nitrate, commonly used for treating fungal skin infections, has been studied for its potential in treating fungal keratitis. Research on Sertaconazole nitrate loaded cubosomes (STZ‐CUBs) showed promising results for corneal targeted delivery. These cubosomes were optimized to enhance the steady state flux and permeability coefficient of Sertaconazole nitrate, demonstrating superior corneal penetration and safety on corneal tissues (Younes, Abdel-Halim, & Elassasy, 2018).

Antifungal Activity Evaluation

A review of Sertaconazole nitrate's in vitro activity against dermatophytes and Candida highlighted its antifungal potency and spectrum. This research compared Sertaconazole nitrate with other antimycotics, providing insights into its effectiveness against major fungal pathogens causing tinea pedis (Pfaller & Sutton, 2006).

Vaginal Candidiasis Treatment

The development of Sertaconazole nitrate mucoadhesive liposomes for vaginal candidiasis treatment demonstrates its application in localized therapy. This study showed enhanced entrapment efficiency and prolonged drug release, resulting in increased tissue retention and effective treatment in rat models of vaginal candidiasis (Abdellatif et al., 2020).

Topical Antifungal Formulation

Research on Sertaconazole nitrate loaded nanostructured lipid carriers gel aimed at developing an effective topical antifungal formulation. This formulation was designed to prolong release in deep skin infection, showing potential for reducing application frequency and enhancing therapeutic efficacy (Patil et al., 2020).

Percutaneous Absorption

A study on the rate and extent of percutaneous absorption of Sertaconazole nitrate after topical administration provided insights into its pharmacokinetic properties. It demonstrated rapid penetration into the stratum corneum and suggested favorable pharmacokinetic properties for antifungal therapy (Susilo et al., 2005).

Anti-Inflammatory Activity

Sertaconazole nitrate's anti-inflammatory activity was explored, revealing its mechanism of action via the activation of a p38-COX-2-PGE2 pathway. This study provided valuable insights into how Sertaconazole exerts anti-inflammatory effects, which could contribute to its efficacy in treating cutaneous conditions (Sur et al., 2008).

Safety And Hazards

Sertaconazole nitrate should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It may cause severe burning, redness, or stinging after application; itching or blistering skin; or swelling or oozing from the skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Sertaconazole nitrate has been found to be effective in treating a variety of fungal infections, and its use may be expanded in the future . Its anti-inflammatory properties may contribute to its efficacy in the treatment of cutaneous fungal conditions and provide greater anti-inflammatory activity compared with other anti-fungal agents .

properties

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAITRDZHUANGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99592-32-2 (Parent)
Record name Sertaconazole nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045529
Record name Sertaconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sertaconazole nitrate

CAS RN

99592-39-9
Record name Sertaconazole nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99592-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertaconazole nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertaconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERTACONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DV05410M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
929
Citations
F Liebel, P Lyte, M Garay, J Babad… - Archives of dermatological …, 2006 - Springer
… , sertaconazole nitrate, terconazole, tioconazole and ketoconazole) against in vitro and in vivo models of inflammation. We report that sertaconazole nitrate … In vivo, sertaconazole nitrate …
Number of citations: 96 link.springer.com
MA Pfaller, DA Sutton - Diagnostic microbiology and infectious disease, 2006 - Elsevier
… to sertaconazole nitrate … of sertaconazole nitrate against major fungal pathogens that cause and complicate tinea pedis. In light of the new topical formulation of sertaconazole nitrate, …
Number of citations: 62 www.sciencedirect.com
R Susilo, HC Korting, UP Strauss, G Menke… - …, 2005 - thieme-connect.com
… extent of the penetration of sertaconazole nitrate (CAS 99592-32… Sertaconazole nitrate was shown to penetrate into the … mean amount of sertaconazole nitrate that penetrated through …
Number of citations: 26 www.thieme-connect.com
MM Abdellatif, IA Khalil, MAF Khalil - International journal of pharmaceutics, 2017 - Elsevier
… The aim of this study was to develop different vesicular systems for sertaconazole nitrate and evaluate the ability of targeting deep skin layers to treat dermal fungal infection. Therefore, …
Number of citations: 107 www.sciencedirect.com
R Savin, J Jorizzo - CUTIS-NEW YORK-, 2006 - cdn.mdedge.com
… To determine the safety and efficacy of topical sertaconazole nitrate cream 2% in the treatment of tinea pedis, 2 randomized, multicenter, doubleblinded, parallel group, vehicle-…
Number of citations: 34 cdn.mdedge.com
A Sharma, DG Saple, A Surjushe, GRR Rao, M Kura… - Mycoses, 2011 - Wiley Online Library
… One group received Sertaconazole nitrate 2% cream and the other received Miconazole 2% … was to assess the effectiveness and tolerability of sertaconazole nitrate (2%) cream and …
Number of citations: 38 onlinelibrary.wiley.com
R Sur, JM Babad, M Garay, FT Liebel… - Journal of investigative …, 2008 - Elsevier
… Our results indicate that the antifungal agent sertaconazole nitrate activates the p38 MAP kinase pathway as a mechanism of action for the anti-inflammatory activity. This is a …
Number of citations: 64 www.sciencedirect.com
MM Abdellatif, IA Khalil, YE Elakkad… - International journal …, 2020 - Taylor & Francis
… The aim of this study is to develop efficient localized therapy of sertaconazole nitrate for the … Sertaconazole nitrate is an imidazole derivative and which is effectively used for the …
Number of citations: 46 www.tandfonline.com
MM Abdellatif, M Josef, MA El-Nabarawi, M Teaima - Pharmaceutics, 2022 - mdpi.com
This study aims to develop efficient topical therapy for keratomycosis using sertaconazolenitrate (STZN)-loaded leciplex (LP). The D-optimal design was used to optimize STZN-loaded …
Number of citations: 6 www.mdpi.com
NB Pajić, S Vucen, T Ilić, C O'Mahony… - European Journal of …, 2021 - Elsevier
The aim of this study was to compare the efficacy of different approaches for enhancement of dermal availability of the highly lipophilic antifungal model drug – sertaconazole nitrate (SN)…
Number of citations: 9 www.sciencedirect.com

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